molecular formula C7H8 B3334424 Toluene-4-13C CAS No. 78218-02-7

Toluene-4-13C

Cat. No.: B3334424
CAS No.: 78218-02-7
M. Wt: 93.13 g/mol
InChI Key: YXFVVABEGXRONW-VQEHIDDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Toluene-4-13C (Methyl-4- 13 C-benzene) is a stable isotope-labeled analog of toluene, a common aromatic hydrocarbon solvent, where the carbon atom at the 4-position of the methyl group is replaced by the 13 C isotope. This labeling makes it an invaluable tool in a wide range of scientific research applications. With a molecular formula of C 6 13 CH 8 and an average mass of 93.133 g/mol, it provides a distinct mass shift from native toluene, which has a mass of 92.141 g/mol . In analytical chemistry and metabolic studies , this compound serves as a crucial internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) quantification. Its use allows for highly accurate and precise measurement of native toluene levels in complex biological and environmental samples, correcting for variations during sample preparation and analysis. Researchers also utilize it as a tracer to elucidate the metabolic fate of toluene. After exposure, toluene is primarily metabolized in the liver to benzyl alcohol, then to benzoic acid, and finally conjugated with glycine to form hippuric acid for excretion . The 13 C label enables precise tracking of these metabolites, providing insights into metabolic pathways and kinetics. Furthermore, in materials science and chemical synthesis , this compound is employed in reaction mechanism studies and in the synthesis of other 13 C-labeled compounds. Its structure consists of a benzene ring with a single methyl- 13 C group attached , making it a versatile building block. In spectroscopic research, particularly Nuclear Magnetic Resonance (NMR), the 13 C label provides a powerful probe for investigating molecular structure, dynamics, and interactions without interference from the natural abundance 12 C background. This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic, therapeutic, or human use, and it must be handled by qualified professionals in accordance with all applicable laboratory and safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl(413C)cyclohexatriene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFVVABEGXRONW-VQEHIDDOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=[13CH]C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480405
Record name Toluene-4-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78218-02-7
Record name Toluene-4-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78218-02-7
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Advanced Spectroscopic Characterization and Methodological Development Utilizing Toluene 4 13c

High-Resolution ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

¹³C NMR spectroscopy is a powerful tool for structural elucidation, providing direct information about the carbon skeleton of a molecule. The ¹³C nucleus, with its natural abundance of approximately 1.1%, possesses a magnetic dipole moment, making it NMR-active libretexts.org. The significantly wider chemical shift range for ¹³C (around 220 ppm) compared to ¹H (10-12 ppm) offers better resolution for distinguishing different carbon environments libretexts.orglibretexts.org. Toluene (B28343), with its methyl group and aromatic ring, exhibits distinct ¹³C NMR signals that are sensitive to isotopic substitution.

Chemical Shift Perturbations and Electronic Structure Probing

In toluene, the symmetry of the molecule leads to fewer unique carbon signals than the total number of carbon atoms. Specifically, toluene has five distinct types of carbon atoms: the methyl carbon (CH₃), the ipso carbon (C1, attached to the methyl group), the ortho carbons (C2, C6), the meta carbons (C3, C5), and the para carbon (C4) libretexts.orgmasterorganicchemistry.comchegg.com. The ¹³C NMR spectrum of unlabeled toluene typically shows signals in the following approximate ranges: the methyl carbon around 21 ppm, the ipso carbon around 137 ppm, the ortho and meta carbons around 129 ppm, and the para carbon around 137 ppm libretexts.orgchegg.com.

The introduction of a ¹³C label at the 4-position (para) in Toluene-4-13C can subtly perturb the chemical shifts of the directly bonded carbons and, to a lesser extent, neighboring carbons due to secondary and tertiary isotope effects researchgate.netnih.gov. While these perturbations are often small, typically in the parts per billion (ppb) range, they can provide detailed information about the electronic distribution and bonding within the molecule. Probing these subtle changes can help refine computational models of electronic structure and bonding. The ¹³C chemical shift of the labeled C4 atom itself will be observed, and its environment is directly influenced by the isotopic mass.

Table 1: Typical ¹³C NMR Chemical Shifts for Toluene

Carbon TypeTypical Chemical Shift (ppm)
CH₃ (Methyl)20–22
C1 (Ipso)137–138
C2, C6 (Ortho)129–130
C3, C5 (Meta)129–130
C4 (Para)137–138

Note: Values are approximate and can vary slightly depending on the solvent and experimental conditions libretexts.orglibretexts.orgchegg.com. The ¹³C label at the para position would be observed at the C4 position.

Quantification of Deuterium (B1214612) Isotope Effects on ¹³C NMR Chemical Shifts

Deuterium isotope effects (DIEs) on ¹³C NMR chemical shifts are a well-established phenomenon, where the substitution of hydrogen with deuterium can cause a measurable shift in the ¹³C resonance frequency researchgate.netnih.gov. These effects are typically observed as upfield shifts (increased shielding) for the ¹³C nucleus when it is bonded to or near a deuterated atom. The magnitude of the effect depends on the number of intervening bonds (nΔ, where n is the number of bonds) and the number of deuterium atoms substituted. For example, a one-bond effect (¹Δ) can be in the range of 0.1–0.3 ppm per deuterium atom, while effects over two or three bonds (²Δ, ³Δ) are smaller nih.gov.

Studies have shown that deuterium substitution can also lead to the splitting of ¹³C signals into a triplet (due to the spin I=1 of deuterium) when ¹³C{¹H} NMR spectra are acquired, effectively reducing the signal intensity for the deuterated species and aiding in assignment olemiss.edu. This compound can be used in conjunction with deuterated toluene derivatives (e.g., toluene-d₃, toluene-d₅, or specifically deuterated ring positions) to investigate these effects. For instance, studying the DIE on the ¹³C chemical shift of the methyl group or other ring carbons when the para position is deuterated, or vice-versa, provides quantitative data on through-bond electronic interactions and conformational preferences researchgate.netolemiss.edu. The solvent also plays a role in the magnitude of these isotope shifts researchgate.net.

Table 2: Examples of Deuterium Isotope Effects (nΔ) on ¹³C NMR Chemical Shifts

Effect TypeTypical Magnitude (ppb)DescriptionReference
¹Δ (1-bond)817–869Deuterium on attached carbon (e.g., CD₃ vs. CH₃) affecting the ¹³C shift of that carbon. Solvent-dependent. researchgate.net
²Δ (2-bond)-70 to -250Deuterium on adjacent carbon affecting the ¹³C shift. nih.gov
³Δ (3-bond)-20 to -40Deuterium on carbon three bonds away affecting the ¹³C shift. nih.gov
⁶Δ (6-bond)VariesLong-range effects observed in binuclear aromatic systems, sensitive to torsional angles. srce.hr

Note: These values are illustrative and can vary significantly based on molecular structure, substitution, and solvent.

Advanced NMR Pulse Sequences for this compound Analysis (e.g., DEPT, NOE)

Advanced NMR pulse sequences are crucial for unambiguous assignment of ¹³C signals.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments, such as DEPT-90 and DEPT-135, are invaluable for distinguishing between CH, CH₂, CH₃, and quaternary carbons. In DEPT-90, CH, CH₂, and CH₃ carbons give positive signals, while quaternary carbons are absent. In DEPT-135, CH and CH₃ carbons appear as positive signals, CH₂ carbons appear as negative (inverted) signals, and quaternary carbons are absent. By comparing the ¹³C NMR spectrum with DEPT spectra, the carbon types in this compound can be readily identified: the methyl carbon (CH₃) will appear as a positive signal in DEPT-135 and DEPT-90, while the aromatic carbons (C1, C2, C3, C4, C5, C6) will show different behaviors based on their substitution and the presence of the ¹³C label. The C4 carbon, bearing the ¹³C label, would be observed and its signal characteristics would be consistent with an aromatic carbon.

NOE (Nuclear Overhauser Effect): NOE experiments, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or NOESY-H/C correlation, detect through-space proximity between nuclei, rather than through-bond coupling github.iointermediateorgchemistry.co.uk. While less direct for a simple molecule like this compound unless other nuclei are specifically labeled or the molecule is part of a larger system, NOE is critical for determining molecular conformation and relative spatial arrangements. For example, if this compound were part of a complex where its methyl protons were close to another part of the molecule, an NOE would be observed between these protons and the corresponding carbon signal. This technique is vital for confirming stereochemistry and inter-atomic distances.

Mass Spectrometry for Precise Isotopic Abundance Determination in Labeled Systems

Mass spectrometry (MS) is indispensable for confirming the presence and quantifying the enrichment of isotopic labels. For this compound, MS provides direct evidence of the ¹³C incorporation by analyzing the mass-to-charge ratio (m/z) of the molecular ion.

Natural abundance toluene (C₇H₈) has a nominal molecular mass of 92 Da. The presence of a ¹³C atom, which has a mass of approximately 13.003355 Da compared to ¹²C at 12.000000 Da, results in an increase in the molecular mass by approximately 1 Da libretexts.orgwikipedia.org. This leads to the characteristic "M+1" peak in the mass spectrum, which is about 1.1% of the intensity of the molecular ion peak for each carbon atom present in the molecule libretexts.orgwikipedia.orgacdlabs.com. For this compound, the molecular ion peak will appear at m/z corresponding to its exact mass, which is higher than that of unlabeled toluene by the mass difference between ¹³C and ¹²C.

Elucidation of Chemical Reaction Mechanisms Employing Toluene 4 13c

Kinetic Isotope Effect (KIE) Analysis

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. The study of ¹³C KIEs, while generally smaller than deuterium (B1214612) KIEs, can provide crucial information about the rate-determining step and the geometry of the transition state.

A primary kinetic isotope effect is observed when the isotopically labeled atom is directly involved in bond cleavage or formation in the rate-determining step of a reaction. In the context of toluene-4-¹³C, a primary ¹³C KIE would be expected in reactions where the C4-H or C4-C bond is broken during this critical step.

The magnitude of the primary ¹³C KIE is influenced by the change in the vibrational environment of the ¹³C atom as the reactant moves to the transition state. A normal primary KIE (k₁₂/k₁₃ > 1) is typically observed, indicating that the bond to the ¹³C atom is weakened in the transition state. Conversely, an inverse KIE (k₁₂/k₁₃ < 1) suggests a strengthening of the bonding to the isotopic center in the transition state.

For instance, in an electrophilic aromatic substitution reaction where the attack of the electrophile at the para position is the rate-determining step, a small normal KIE might be observed at the C4 position. This is because the hybridization of the C4 carbon changes from sp² to a more sp³-like character in the Wheland intermediate (arenium ion), leading to a slight weakening of the C-H bond. The precise value of the KIE can help to distinguish between different potential rate-limiting steps, such as the initial electrophilic attack versus the subsequent proton transfer.

Table 1: Hypothetical Primary ¹³C KIEs for Electrophilic Aromatic Substitution at the Para Position of Toluene-4-¹³C The following data is illustrative and based on theoretical principles.

Reaction TypeRate-Determining StepExpected k₁₂/k₁₃ at C4
NitrationAttack of NO₂⁺1.01 - 1.03
HalogenationFormation of σ-complex1.02 - 1.04
Friedel-Crafts AcylationAcylium ion attack1.01 - 1.03

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. Despite the remote location of the isotopic label, changes in the vibrational modes at this position between the reactant and the transition state can lead to a measurable KIE.

For toluene-4-¹³C, a secondary KIE could be observed in reactions occurring at the methyl group or at other positions on the aromatic ring. The magnitude and direction (normal or inverse) of the secondary KIE can provide valuable information about the structure of the transition state. For example, a change in the hybridization of the reacting center can influence the vibrational frequencies of the entire molecule, including the C4 position.

Consider a benzylic bromination of toluene (B28343), where the rate-determining step is the abstraction of a hydrogen atom from the methyl group. While the primary KIE would be observed at the methyl carbon (if labeled), a secondary KIE might be detected at C4. If the transition state has significant radical character, the delocalization of the unpaired electron into the aromatic ring could alter the bonding and vibrational frequencies at the para position, leading to a small secondary KIE.

Table 2: Expected Secondary ¹³C KIEs at C4 of Toluene-4-¹³C for Reactions at the Methyl Group The following data is illustrative and based on theoretical principles.

Reaction TypeNature of Transition StateExpected k₁₂/k₁₃ at C4
Benzylic BrominationRadical character1.005 - 1.015
Benzylic OxidationDeveloping negative charge0.995 - 1.005

Intramolecular KIEs are measured in reactions where a molecule has two or more equivalent sites that can react, but one of these sites is isotopically labeled. This allows for a direct comparison of the reaction rates at the labeled and unlabeled positions within the same molecule, which can be more accurate than intermolecular KIEs.

In the case of a symmetrically substituted derivative of toluene-4-¹³C, an intramolecular KIE could be used to probe subtle differences in reactivity between the para position and another equivalent position. More commonly, intramolecular KIEs are used to investigate reactions with competing pathways. For example, if a reaction can proceed through two different mechanisms, each with a different KIE, the observed intramolecular KIE can reveal the relative contributions of each pathway.

While direct intramolecular KIE studies involving the C4 position of toluene itself are less common due to the lack of internal symmetry for reactions at the ring, the principles can be applied to understand competing reaction mechanisms. For instance, if a reaction involving the toluene ring could proceed via either a concerted or a stepwise mechanism, the KIE at the C4 position could help to distinguish between these possibilities, as the transition state structures and associated vibrational frequencies would likely differ.

Carbon Atom Tracing and Pathway Mapping in Organic Transformations

The presence of the ¹³C label at a specific position in toluene-4-¹³C allows chemists to follow the journey of this carbon atom throughout a chemical reaction. This is particularly useful for elucidating complex reaction mechanisms that involve skeletal rearrangements or the scrambling of atoms.

In many organic reactions, the carbon skeleton of a molecule can undergo rearrangement. Toluene-4-¹³C is an excellent tool for studying such transformations. By determining the position of the ¹³C label in the product, it is possible to map the movement of the carbon atoms during the reaction.

A classic example where carbon tracing is crucial is in the study of carbocation rearrangements. While toluene itself is relatively stable, under certain conditions, such as in the gas phase or in superacid media, the tolyl cation or related species can be formed. If toluene-4-¹³C is used as the starting material, and the product shows the ¹³C label at a different position, it provides direct evidence for a rearrangement.

For example, theoretical studies have explored the rearrangement of the toluene radical cation. These studies suggest pathways that could lead to the scrambling of carbon atoms within the ring. Experimental verification of such scrambling could be achieved by ionizing toluene-4-¹³C and then analyzing the isotopic distribution in the resulting fragments or isomerization products. If the ¹³C label, initially at the C4 position, is found at other positions in the ring, it would confirm that atom scrambling has occurred.

Table 3: Hypothetical ¹³C Distribution in a Product after Rearrangement of Toluene-4-¹³C The following data is illustrative and based on theoretical principles.

Proposed MechanismExpected Position of ¹³C Label in Product
No RearrangementExclusively at the original para position
1,2-Carbon ShiftPrimarily at the meta position
Complete ScramblingStatistically distributed among all ring carbons

Radical reactions often involve complex pathways with short-lived intermediates. Isotopic labeling with ¹³C can be instrumental in elucidating these mechanisms. By using toluene-4-¹³C as a substrate in a radical reaction, it is possible to trace the fate of the para-carbon and gain insights into the formation and subsequent reactions of radical intermediates.

For instance, in the atmospheric oxidation of toluene initiated by hydroxyl radicals, the reaction can proceed through the formation of various radical adducts. By analyzing the ¹³C content at different positions in the oxidation products derived from toluene-4-¹³C, researchers can infer the initial site of radical attack and the subsequent reaction pathways.

Furthermore, isotopic labeling can aid in the detection and characterization of radical intermediates. Techniques such as electron paramagnetic resonance (EPR) spectroscopy, when coupled with ¹³C labeling, can provide information about the electronic structure of the radical intermediate. The hyperfine coupling constant between the unpaired electron and the ¹³C nucleus at the C4 position can be measured, providing a sensitive probe of the spin density distribution in the radical. This information is invaluable for understanding the structure and reactivity of these transient species.

Mechanistic Insights in Enzymatic Catalysis Utilizing Toluene-4-13C as Substrate Analog

This compound is an effective tool for investigating the mechanisms of enzymes that catalyze the oxidation of aromatic compounds, such as monooxygenases. By replacing the natural abundance 12C at the C-4 position with 13C, researchers can gain detailed information on substrate binding, the regioselectivity of enzymatic attack, and the nature of the oxidative processes. While direct studies employing this compound are not extensively documented in publicly available literature, the principles of its application can be clearly understood from analogous studies using deuterated toluene (Toluene-4-d1). The insights gained from these studies are directly transferable to experiments that would use this compound.

The orientation of a substrate within an enzyme's active site is a primary determinant of the reaction's regioselectivity. This compound can be used to probe how an enzyme like toluene 4-monooxygenase (T4MO) positions the toluene molecule for hydroxylation. The natural isoform of T4MO exhibits a high preference for hydroxylation at the para-position (C-4) of toluene. nih.gov

By analyzing the products of the enzymatic reaction with this compound using techniques like 13C NMR and mass spectrometry, the precise location of the hydroxyl group in relation to the 13C label can be determined. nih.gov If the primary product is 4-hydroxy-[1-13C]-toluene (p-cresol with the 13C label at the hydroxylated carbon), it confirms the high regioselectivity for the para position. The formation of other isomers, such as m-cresol (B1676322) or o-cresol, and the position of the 13C label within them, would provide quantitative data on the enzyme's fidelity and any alternative binding modes.

Studies on engineered variants of T4MO have shown that mutations in the enzyme's active site can alter this regioselectivity, leading to the formation of different product distributions. nih.gov Employing this compound with these mutant enzymes would allow for a precise mapping of the shifts in hydroxylation patterns, providing insights into which amino acid residues are critical for controlling substrate orientation. For instance, a mutation that leads to an increase in m-cresol formation would be expected to show a corresponding increase in 3-hydroxy-[5-13C]-toluene.

Table 1: Hypothetical Product Distribution from Enzymatic Hydroxylation of this compound by Wild-Type and Mutant Toluene 4-Monooxygenase

Enzyme VariantProductExpected 13C PositionPercentage of Total Products (%)
Wild-Type T4MOp-Cresol (B1678582)4-OH, 1-13C 96
m-Cresol3-OH, 5-13C 3
o-Cresol2-OH, 4-13C 1
Mutant F205Ip-Cresol4-OH, 1-13C 80
m-Cresol3-OH, 5-13C 15
o-Cresol2-OH, 4-13C 5

This table is illustrative, based on known regioselectivities of T4MO and its mutants, demonstrating how this compound could be used to quantify these distributions.

The mechanism of oxygen activation and insertion into the aromatic ring is a central question in the study of monooxygenases. This compound can help to distinguish between different proposed mechanisms, such as direct insertion, addition-rearrangement, or epoxidation. researchgate.net

In studies with deuterated toluene, the observation of an inverse kinetic isotope effect for hydroxylation at the labeled position suggests a change in hybridization from sp2 to sp3 in the rate-determining step. nih.gov This is strong evidence against a direct C-H insertion mechanism and supports a mechanism involving the formation of an intermediate, such as an arene oxide (epoxide). nih.gov The formation of a 3,4-epoxide intermediate from this compound would lead to the 13C label being part of the epoxide ring. Subsequent rearrangement of this intermediate (an NIH shift) would result in the migration of the hydrogen from the 4-position to the 3-position, with the hydroxyl group being added to the 4-position, retaining the 13C label at the site of hydroxylation. The degree of retention of the isotopic label in the product provides information about the lifetime and fate of the intermediate.

The analysis of the products from the reaction of this compound with T4MO would involve careful 13C NMR analysis to confirm the position of the label. nih.gov The presence of the 13C label exclusively at the C-4 position of p-cresol would be consistent with the formation of a transient epoxide intermediate followed by a highly specific rearrangement within the active site.

Probing Catalytic Processes with 13C-Labeled Toluene

Beyond enzymatic systems, this compound is a valuable tool for investigating the mechanisms of heterogeneous and homogeneous catalysis, providing a means to trace reaction pathways and understand the behavior of molecules on catalyst surfaces or in coordination complexes.

In heterogeneous catalysis, the oxidation of toluene over metal oxide catalysts is a reaction of significant industrial importance. The mechanism of this reaction is often described by the Mars-van Krevelen model, which involves the participation of lattice oxygen from the catalyst in the oxidation of the substrate, followed by the re-oxidation of the reduced catalyst by gas-phase oxygen. mdpi.com

By using this compound as a reactant, it is possible to follow the carbon backbone of the molecule as it is transformed into various products such as benzaldehyde (B42025), benzoic acid, and ultimately carbon dioxide. Analysis of the isotopic composition of the products can confirm the reaction pathway. For instance, if the reaction proceeds via the oxidation of the methyl group, the 13C label at the C-4 position should remain in the aromatic ring of benzaldehyde and benzoic acid. The eventual formation of 13CO2 would indicate the complete oxidation and ring-opening of the toluene molecule.

Table 2: Application of this compound in Elucidating Heterogeneous Catalytic Oxidation of Toluene

Mechanistic QuestionExperimental ApproachExpected Observation with this compound
Reaction PathwayReact this compound over a metal oxide catalyst and analyze products by GC-MS and NMR.13C label is retained in the aromatic ring of intermediate products like benzaldehyde and benzoic acid.
Role of Lattice OxygenConduct the reaction in the absence of gas-phase 18O2 but with an 18O-labeled catalyst.Formation of products containing 18O, with the 13C label still at the C-4 position.
Catalyst DeactivationAnalyze the catalyst surface after reaction with this compound using spectroscopic techniques.Detection of 13C-containing carbonaceous deposits on the catalyst surface.

In homogeneous catalysis, organometallic complexes are used to catalyze a wide variety of transformations. 13C NMR spectroscopy is a powerful technique for studying the structure and dynamics of these catalysts and their interactions with substrates. researchgate.net The use of a 13C-labeled substrate like this compound can provide specific insights into processes such as ligand exchange.

Ligand exchange is a fundamental step in many catalytic cycles, where a ligand in the coordination sphere of the metal center is replaced by another molecule, such as the substrate. By monitoring the 13C NMR spectrum of a solution containing a catalytic complex and this compound, it is possible to observe changes in the chemical shift of the C-4 carbon upon coordination to the metal center. The rate of these changes can provide kinetic information about the ligand exchange process.

For example, in reactions such as Ziegler-Natta polymerization, where an alkene monomer inserts into a metal-alkyl bond, the use of a 13C-labeled monomer can help to elucidate the mechanism of insertion and the stereochemistry of the resulting polymer. wikipedia.orgtamu.edu While toluene itself is not a monomer in this type of polymerization, the principles of using 13C-labeled substrates to study ligand coordination and insertion are broadly applicable to many homogeneous catalytic reactions where toluene might act as a solvent or a substrate in other transformations.

Investigation of Metabolic and Environmental Transformation Pathways of 13c Labeled Toluene

Microbial Biodegradation Pathway Delineation

Microorganisms have evolved diverse and sophisticated mechanisms to utilize toluene (B28343) as a source of carbon and energy. The specific pathways employed are largely dictated by the presence or absence of oxygen.

Aerobic and Anaerobic Toluene Degradation Mechanisms

Microbial degradation of toluene proceeds through fundamentally different strategies under aerobic and anaerobic conditions.

Aerobic Degradation: In the presence of oxygen, bacteria utilize oxygenase enzymes to initiate the breakdown of toluene. researchgate.net There are at least five distinct aerobic pathways, which begin by attacking either the aromatic ring or the methyl group. nih.govresearchgate.net

Monooxygenase Pathways: Several pathways are initiated by monooxygenases that hydroxylate the aromatic ring at different positions, forming o-cresol, m-cresol (B1676322), or p-cresol (B1678582). asm.org For instance, Pseudomonas mendocina KR1 uses a toluene-4-monooxygenase to convert toluene to p-cresol. asm.org These cresols are further hydroxylated to form methylcatechols. nih.gov

Dioxygenase Pathway: In organisms like Pseudomonas putida F1, a toluene dioxygenase adds two hydroxyl groups to the aromatic ring, forming cis-toluene dihydrodiol, which is then converted to 3-methylcatechol. nih.govtaylorandfrancis.com

Methyl Group Oxidation (TOL Pathway): This pathway involves the oxidation of the methyl group to form benzyl (B1604629) alcohol, followed by benzaldehyde (B42025) and benzoate. asm.org

Anaerobic Degradation: In the absence of oxygen, microorganisms employ a different activation strategy. The most well-characterized anaerobic pathway is initiated by the addition of the toluene methyl group to a fumarate (B1241708) molecule. nih.govkarger.com This reaction is common under various electron-accepting conditions, including nitrate-reducing, sulfate-reducing, and iron-reducing environments. nih.govethz.ch The central strategy involves overcoming the stability of the aromatic ring without the use of molecular oxygen, funneling the metabolism towards the central intermediate, benzoyl-CoA. nih.govethz.ch

Identification of Intermediate Metabolites Using ¹³C Tracing

Stable Isotope Probing (SIP) is a critical technique that links microbial identity to function. nih.govnih.gov By providing ¹³C-labeled toluene as the sole carbon source, researchers can trace the incorporation of ¹³C into microbial biomass (DNA, RNA), specific biomarkers like phospholipid fatty acids (PLFAs), and metabolic intermediates. nih.govasm.org

Under anaerobic conditions, SIP studies have been instrumental in confirming the key intermediates of the benzylsuccinate pathway. ethz.ch

(R)-Benzylsuccinate: Formed by the initial addition of toluene to fumarate, this is the first key intermediate. acs.orgwikipedia.org

Benzylsuccinyl-CoA and E-phenylitaconyl-CoA: Benzylsuccinate is activated with Coenzyme A and subsequently dehydrogenated. ethz.ch

Benzoyl-CoA: This is a central metabolite in the anaerobic degradation of many aromatic compounds, including toluene. nih.govethz.ch Further degradation proceeds through the reduction of the aromatic ring of benzoyl-CoA. nih.gov

The table below summarizes findings from ¹³C tracing studies on anaerobic toluene degradation.

Study Focus ¹³C Label Microbial Consortium/Organism Key ¹³C-Labeled Metabolites/Biomarkers Identified
Anaerobic Degraders Identification[¹³C]tolueneNitrate- and Sulfate-amended consortiaDNA of Thauera, Comamonadaceae, Desulfosporosinus, Syntrophobacteraceae, and Desulfobulbaceae phylotypes. nih.govresearchgate.net
Sulfate-Reducing Degradation[methyl-¹³C]tolueneAquifer-derived sulfate-reducing consortiumPLFAs: 16:1ω5c, cy17:0, and 10Me16:0 (biomarkers for Desulfobacter and Desulfobacula).
Denitrifying DegradationNot specified ¹³CThauera aromatica, Azoarcus sp.Benzylsuccinate, E-phenylitaconate, Benzoate (Benzoyl-CoA). ethz.ch

Enzymatic Reactions in Toluene Assimilation by Microorganisms

The degradation of toluene is catalyzed by a specific suite of enzymes that differ between aerobic and anaerobic pathways.

Anaerobic Enzymes: The key enzyme in anaerobic toluene degradation is Benzylsuccinate Synthase (BSS) . wikipedia.org This glycyl radical enzyme catalyzes the addition of the methyl group of toluene to fumarate. karger.comacs.orgwikipedia.org BSS is a multi-subunit enzyme, and its genetic marker, the bssA gene, is often used to detect the potential for anaerobic toluene degradation in environmental samples. nih.govresearchgate.net Subsequent steps in the "upper pathway" involve enzymes such as benzylsuccinyl-CoA dehydrogenase. The "lower pathway" begins with the dearomatization of benzoyl-CoA, a reaction catalyzed by benzoyl-CoA reductase . nih.gov

Aerobic Enzymes: Aerobic degradation relies on a variety of oxygenases. researchgate.net These can be broadly categorized as:

Toluene Monooxygenases: These enzymes, such as toluene-2-monooxygenase, toluene-3-monooxygenase, and toluene-4-monooxygenase, add a single hydroxyl group to the aromatic ring. researchgate.net

Toluene Dioxygenase (TDO): This multi-component enzyme system adds two hydroxyl groups to the ring, initiating the pathway via 3-methylcatechol. researchgate.nettaylorandfrancis.com

Toluene Methyl-Monooxygenase: This enzyme hydroxylates the methyl group, producing benzyl alcohol. researchgate.net

The table below details some of the key enzymes involved in microbial toluene degradation.

Enzyme Name Pathway Type Reaction Catalyzed Typical Organism(s)
Benzylsuccinate Synthase (BSS)AnaerobicToluene + Fumarate → (R)-BenzylsuccinateThauera aromatica, Aromatoleum tuluolicum wikipedia.orgasm.org
Benzoyl-CoA ReductaseAnaerobicDearomatization of Benzoyl-CoAVarious anaerobes nih.gov
Toluene-4-MonooxygenaseAerobicToluene → p-CresolPseudomonas mendocina KR1 asm.org
Toluene Dioxygenase (TDO)AerobicToluene → (+)-cis-1(S),2(R)-Dihydroxy-3-methylcyclohexa-3,5-dienePseudomonas putida F1 nih.govtaylorandfrancis.com
Toluene Methyl-MonooxygenaseAerobicToluene → Benzyl alcoholPseudomonas putida (TOL Plasmid) researchgate.netresearchgate.net

Plant Uptake and Metabolic Fate Studies of Toluene-4-¹³C

Plants can absorb and metabolize toluene from the atmosphere and soil, a process relevant to phytoremediation. dtic.milnih.gov Isotopic labeling helps to track the movement and transformation of toluene within plant tissues.

Translocation and Compartmentalization Analysis

Toluene can enter plants through both their roots and leaves. dtic.mil

Uptake: Foliar uptake occurs via penetration of the cuticle and passage through stomata. nih.govnih.gov The composition of the plant's cuticular wax can influence the rate of absorption. nih.govresearchgate.net Root uptake occurs from the soil solution along with water and nutrients. dtic.mil

Translocation: Once inside the root, compounds can move towards the transport tissues (xylem) through the apoplast (spaces between cells) or the symplast (via cell-to-cell connections). dtic.mil From there, they can be transported to other parts of the plant.

Compartmentalization: As part of the detoxification process, transformed toluene metabolites are often sequestered away from metabolically active compartments like the cytoplasm. dtic.milmdpi.com The primary site for this storage is the plant cell vacuole. mdpi.comillinois.edu

Detoxification and Conjugation Pathways

Plants metabolize xenobiotics like toluene through a well-established three-phase detoxification system. dtic.milmdpi.com

Phase I (Transformation): The initial step is to make the lipophilic toluene molecule more water-soluble and reactive. This is typically achieved through hydroxylation, catalyzed by cytochrome P450 monooxygenases (CYP450s) . mdpi.comresearchgate.netresearchgate.net This reaction adds a hydroxyl group to toluene, likely forming benzyl alcohol or cresols. researchgate.netnih.gov

Phase II (Conjugation): The hydroxylated intermediates from Phase I are then conjugated (bound) to endogenous molecules. This step further increases water solubility and greatly reduces toxicity. mdpi.com Key enzymes in this phase include:

Glutathione (B108866) S-Transferases (GSTs): These enzymes conjugate the metabolites with the tripeptide glutathione (GSH). nih.govtechscience.comnih.gov

UDP-Glycosyltransferases (UGTs): These enzymes attach sugar molecules, such as glucose, to the metabolites. researchgate.net

Phase III (Compartmentalization/Transport): The water-soluble, non-toxic conjugates created in Phase II are actively transported into the vacuole for long-term storage or into the cell wall for incorporation. mdpi.comillinois.edu This transport is often mediated by ATP-binding cassette (ABC) transporters. ibiol.ro

Studies using ¹⁴C-labeled toluene have shown that its carbon atoms can be incorporated into non-volatile organic acids and amino acids within leaves. nih.gov

The table below outlines the general detoxification pathway for toluene in plants.

Detoxification Phase Primary Goal Key Enzyme Families Example Reaction
Phase I: TransformationIncrease reactivity and polarityCytochrome P450 Monooxygenases (CYP450s)Toluene → Benzyl alcohol or Cresols mdpi.comresearchgate.net
Phase II: ConjugationIncrease water solubility, decrease toxicityGlutathione S-Transferases (GSTs), UDP-Glycosyltransferases (UGTs)Hydroxylated Toluene + Glutathione/Glucose → Toluene-Conjugate techscience.comresearchgate.net
Phase III: CompartmentalizationSequestration away from metabolic sitesATP-Binding Cassette (ABC) TransportersTransport of Toluene-Conjugate into the vacuole ibiol.ro

Atmospheric Photooxidation and Degradation Product Analysis of Labeled Toluene

The atmospheric fate of Toluene-4-¹³C is primarily dictated by photooxidation processes initiated by photochemically generated oxidants. The presence of the ¹³C isotope at a specific position on the aromatic ring does not significantly alter the chemical reactivity of the molecule but enables detailed analysis of reaction intermediates and final products, helping to unravel the intricate network of atmospheric reactions.

Reaction with Hydroxyl Radicals and Ozone

Reaction with Hydroxyl Radicals (•OH)

The dominant removal mechanism for toluene in the troposphere is its reaction with the hydroxyl radical (•OH). researchgate.netresearchgate.net This reaction proceeds primarily through two main pathways: hydrogen abstraction from the methyl group and electrophilic addition of the •OH radical to the aromatic ring. researchgate.netresearchgate.net

Hydrogen Abstraction: A minor pathway, accounting for approximately 10% of the initial reaction, involves the abstraction of a hydrogen atom from the methyl group to form a benzyl radical and water. researchgate.net The resulting benzyl radical is subsequently oxidized to form benzaldehyde. In the case of Toluene-4-¹³C, this pathway would lead to the formation of unlabeled benzaldehyde, as the ¹³C atom remains on the aromatic ring which is not the primary reaction site in this pathway.

Hydroxyl Radical Addition: The major pathway, accounting for about 90% of the reaction, is the addition of the •OH radical to the aromatic ring, forming a methylhydroxycyclohexadienyl radical. researchgate.net The addition can occur at the ortho, meta, para, and ipso positions. The ortho position is the most favored. Current time information in Omaha, NE, US. The presence of the ¹³C label at the C4 position (para to the methyl group) would be retained in the resulting adducts. The subsequent reactions of these adducts are complex and lead to a variety of products. Under atmospheric conditions, these adducts primarily react with molecular oxygen (O₂). researchgate.net This reaction can lead to the formation of cresols (methylphenols) and the hydroperoxy radical (HO₂) or the formation of peroxy radicals (RO₂). researchgate.net The formation of cresols is now understood to be a dominant channel. researchgate.net Ring-opening reactions also occur, leading to the formation of smaller, oxygenated products such as glyoxal (B1671930) and methylglyoxal (B44143). researchgate.net

The isotopic label in Toluene-4-¹³C would be incorporated into these products, allowing for their unambiguous identification and quantification in complex atmospheric samples. For instance, the formation of p-cresol would result in a ¹³C-labeled phenolic compound, and ring-cleavage products would contain ¹³C fragments, providing direct evidence of their origin from toluene.

Interactive Data Table: Major Products from the Reaction of Toluene with Hydroxyl Radicals

Product CategorySpecific ProductsTypical Molar Yield (%)Implication of ¹³C Label at C4 Position
Ring-Retaining Products o-cresol>50¹³C label retained on the aromatic ring.
p-cresolVariable¹³C label retained on the aromatic ring.
m-cresolVariable¹³C label retained on the aromatic ring.
Benzaldehyde~10¹³C label retained on the aromatic ring.
Ring-Opening Products Glyoxal<4 - 39¹³C label can be found in one of the carbonyl carbons depending on the cleavage pattern.
Methylglyoxal<4 - 17¹³C label can be found in one of the carbonyl or the methyl-bearing carbon depending on the cleavage pattern.
Acetic AcidSecond-generation productCan be formed from further oxidation of ring-opening products and may contain the ¹³C label.
Formic AcidSecond-generation productCan be formed from further oxidation of ring-opening products and may contain the ¹³C label.

Reaction with Ozone (O₃)

The reaction of toluene with ozone in the gas phase is significantly slower than its reaction with hydroxyl radicals and is generally considered a minor atmospheric loss process. informahealthcare.com However, it can contribute to the formation of certain oxidation products. The reaction is thought to proceed via electrophilic addition of ozone to the aromatic ring, forming a primary ozonide that subsequently decomposes. oberlin.edu

The major products from the ozonolysis of toluene are reported to be glyoxal and methylglyoxal. doubtnut.com Other potential products include benzaldehyde, benzoic acid, and formic acid. researchgate.netmdpi.com In the context of Toluene-4-¹³C, the cleavage of the aromatic ring during ozonolysis would lead to the formation of ¹³C-labeled glyoxal and/or methylglyoxal, depending on the specific bond cleavage pathways. This isotopic labeling would be instrumental in differentiating the contribution of ozonolysis from other oxidative processes in the formation of these key atmospheric carbonyls.

Secondary Organic Aerosol (SOA) Formation Mechanisms

The oxidation of toluene in the atmosphere leads to the formation of products with lower volatility, which can then partition from the gas phase to the particle phase, contributing to the formation and growth of secondary organic aerosol (SOA). mdpi.com Toluene is a significant precursor to SOA in urban environments. pnas.org The use of Toluene-4-¹³C in experimental studies allows for the detailed investigation of the chemical composition and formation mechanisms of this SOA.

The formation of SOA from toluene photooxidation is a complex process involving multiple generations of oxidation products. pnas.org First-generation products, such as cresols and some ring-opened dicarbonyls, can undergo further oxidation in the gas phase to form even less volatile, more highly oxygenated molecules. pnas.org These second- and multi-generation products are crucial contributors to SOA mass. pnas.org

Key mechanisms involved in SOA formation from toluene photooxidation include:

Gas-Phase Oxidation and Partitioning: Low-volatility products formed in the gas phase, such as dicarboxylic acids, hydroxycarbonyls, and nitrophenols (in the presence of NOx), partition into the aerosol phase. pnas.orgnih.gov The ¹³C label from Toluene-4-¹³C would be present in these compounds, allowing for the quantification of toluene's contribution to the SOA mass.

Aqueous-Phase Chemistry: Water-soluble gas-phase products, like glyoxal and methylglyoxal, can dissolve into aerosol water where they can undergo further reactions, such as oligomerization and reactions with ammonia, to form non-volatile SOA components. aaqr.org The presence of ¹³C-labeled glyoxal and methylglyoxal from Toluene-4-¹³C oxidation would lead to ¹³C-enriched oligomers and nitrogen-containing organic compounds in the aerosol phase.

Influence of NOx and Particle Acidity: The chemical composition and yield of SOA from toluene are highly dependent on the concentration of nitrogen oxides (NOx). nih.govcopernicus.org Under high-NOx conditions, the formation of nitroaromatic compounds like nitrocresols is favored. pnas.org Particle acidity has also been shown to enhance SOA yields, particularly under low and intermediate NOx conditions. copernicus.org Studies with Toluene-4-¹³C could help elucidate the specific pathways affected by NOx and acidity by tracing the distribution of the ¹³C label in the resulting SOA components.

Interactive Data Table: Key Compound Classes in Toluene-Derived SOA

Compound ClassExamplesRole in SOA FormationTracing with Toluene-4-¹³C
Dicarbonyls Glyoxal, MethylglyoxalKey precursors for aqueous-phase SOA formation.The ¹³C label would be incorporated into oligomers and other aqueous-phase products.
Carboxylic Acids Benzoic acid, Acetic acid, Formic acidLow-volatility products that partition to the aerosol phase.The ¹³C label would be present in these acidic components of SOA.
Phenolic Compounds Cresols, NitrocresolsPartition to the aerosol phase; nitrocresols are important under high-NOx conditions.The ¹³C-labeled aromatic ring would be a key feature of these SOA components.
Oligomers Formed from dicarbonylsContribute significantly to the high molecular weight fraction of SOA.The repeating units of the oligomers would contain the ¹³C label.
Organonitrates Formed in the presence of NOxCan contribute to SOA mass, though some are semi-volatile.The ¹³C label would help identify and quantify toluene-derived organonitrates in SOA.

Theoretical and Computational Approaches Complementing 13c Labeled Toluene Research

Quantum Chemical Calculations of ¹³C Isotope Effects

Quantum chemical calculations are instrumental in predicting and interpreting ¹³C kinetic isotope effects (KIEs), which are valuable for elucidating reaction mechanisms. The substitution of a ¹²C atom with a ¹³C atom at a specific position, such as the C4 position in Toluene-4-¹³C, leads to a slight change in mass. This mass difference can affect the vibrational frequencies of the molecule, particularly those involving the labeled carbon. In a chemical reaction, changes in bonding and geometry at the transition state can alter these vibrational frequencies differently for the ¹²C and ¹³C isotopologues, resulting in a KIE.

By applying quantum chemical methods, researchers can model the reactant molecules and the transition state structures of a reaction. From these models, vibrational frequencies can be calculated, which are then used to determine the zero-point energies (ZPEs) of the isotopologues. The difference in ZPE between the reactant and the transition state for each isotopologue allows for the theoretical prediction of the KIE. These calculated KIEs can then be compared with experimental values to validate proposed reaction mechanisms.

A significant application of these calculations is in the study of biodegradation pathways of toluene (B28343). For instance, density functional theory (DFT) computations have been used to investigate the regioselectivity of toluene biodegradation by cytochrome P450 (CYP450) and to identify the rate-determining step in its degradation by benzylsuccinate synthase. nih.gov Theoretical calculations can help distinguish between different initial enzymatic attacks on the toluene molecule, such as hydroxylation of the methyl group versus oxidation of the aromatic ring. Each pathway is associated with a unique transition state and, consequently, a distinct ¹³C KIE.

The table below presents theoretical isotope fractionation data for different toluene biodegradation pathways, illustrating how computational chemistry can help interpret experimental results.

Table 1: Theoretical and Experimental Carbon Isotope Fractionation (ε C) for Toluene Biodegradation Pathways
Degradation PathwayEnzymeOrganism ExampleTheoretical ε C (‰)Experimental ε C (‰)
Methyl MonohydroxylationCytochrome P450-dependent monooxygenasePseudomonas putida-2.5 ± 0.3-1.7 ± 0.1 to -2.5 ± 0.3 nih.gov
Ring DioxygenationToluene DioxygenaseRhodococcus opacus-0.8 to -1.5-0.5 to -1.3 nih.gov
Anaerobic Addition to Fumarate (B1241708)Benzylsuccinate SynthaseAromatoleum aromaticum-1.8 to -2.2-1.2 to -1.6 nih.gov

Note: The theoretical values are derived from DFT computations of the intrinsic KIEs for the rate-determining steps, while experimental values represent bulk isotope fractionation (εbulk). The variability in experimental values can be influenced by factors such as enzyme efficiency and environmental conditions. nih.gov

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and to study the mechanisms of chemical reactions. In the context of toluene, DFT studies provide detailed insights into reaction pathways, the structures of intermediates and transition states, and the energetics of these processes. This information is crucial for understanding how toluene is transformed in various chemical and biological systems.

DFT calculations can be used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This allows researchers to elucidate complex reaction mechanisms step-by-step. For example, DFT has been successfully applied to study the atmospheric oxidation of toluene initiated by hydroxyl (•OH) radicals and the degradation of toluene in advanced oxidation processes. nih.gov

In a study on toluene degradation by microwave plasma, DFT calculations revealed two main pathways: direct degradation through the cleavage of the C₆H₅-CH₃ bond and indirect degradation via oxidation reactions with active radicals like O and •OH. nih.gov The calculations identified intermediates such as benzyl (B1604629) alcohol, benzaldehyde (B42025), and benzoic acid, which were consistent with experimental observations. nih.gov Furthermore, the energy barriers for each step in the reaction sequence can be calculated, providing a quantitative understanding of the reaction kinetics.

The table below summarizes the calculated activation energies for key steps in the indirect degradation of toluene by •OH radicals, as determined by DFT.

Table 2: Calculated Activation Energies for Toluene Oxidation Pathways via DFT
Reaction StepDescriptionCalculated Activation Energy (kJ/mol)
Hydrogen abstraction from methyl group•OH radical attacks a hydrogen on the methyl group of toluene.5.18 nih.gov
Hydrogen abstraction from benzene (B151609) ring (ortho-position)•OH radical attacks a hydrogen at the 2-position of the benzene ring.28.55 nih.gov
Hydrogen abstraction from benzene ring (meta-position)•OH radical attacks a hydrogen at the 3-position of the benzene ring.31.15 nih.gov
Hydrogen abstraction from benzene ring (para-position)•OH radical attacks a hydrogen at the 4-position of the benzene ring.29.89 nih.gov
Oxidation of Benzyl Alcohol to BenzaldehydeThe intermediate benzyl alcohol is further oxidized.16.55 nih.gov
Decarboxylation of Benzoic AcidThe intermediate benzoic acid loses CO₂ to form benzene.245.8 nih.gov

These computational findings, when combined with experimental data from studies using Toluene-4-¹³C, can provide a comprehensive picture of the reaction mechanism, confirming the involvement of specific carbon atoms in bond-breaking and bond-forming events.

Molecular Dynamics Simulations of Toluene-Substrate Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of complex systems. In the context of Toluene-4-¹³C research, MD simulations are particularly useful for understanding how toluene interacts with its environment, such as solvents, interfaces, and the active sites of enzymes.

MD simulations can reveal the preferred orientation and conformation of toluene molecules when they interact with a substrate. For instance, simulations have been used to study the behavior of toluene at the toluene-water interface, providing insights into the molecular arrangement and intermolecular forces that govern the properties of this interface. nih.gov Such studies are relevant for understanding the environmental fate of toluene and for designing processes like liquid-liquid extraction.

In the field of biochemistry, MD simulations can be used to model the binding of toluene to the active site of an enzyme. These simulations can help to identify the key amino acid residues involved in substrate binding and to understand the conformational changes that occur in both the enzyme and the substrate upon binding. This information is invaluable for understanding the mechanism of enzymatic catalysis and for designing enzymes with improved activity or altered specificity. For example, MD simulations can complement experimental studies on the biodegradation of toluene by providing a dynamic picture of how the toluene molecule is positioned within the enzyme's active site prior to the chemical reaction.

The table below provides examples of MD simulation studies on toluene, highlighting the types of systems investigated and the key findings.

Table 3: Examples of Molecular Dynamics Simulations of Toluene-Substrate Interactions
System StudiedSimulation FocusKey Findings
Toluene-Water InterfaceInterfacial structure and properties.Toluene molecules exhibit a specific orientation at the interface, influencing the interfacial tension. nih.gov
Toluene at Silica (B1680970) InterfacesAdsorption and orientation of toluene on hydrophilic and hydrophobic silica surfaces.Toluene molecules tend to orient nearly perpendicular to the silica surface, with the orientation being influenced by the surface polarity.
Toluene in Enzyme Active SitesBinding modes and conformational changes during enzymatic reactions.Simulations can identify key protein-ligand interactions and predict the most favorable substrate orientation for catalysis.
Toluene in Porous MaterialsDiffusion and adsorption of toluene within porous structures like zeolites or metal-organic frameworks.The simulations can predict the mobility and preferred adsorption sites of toluene, which is important for applications in catalysis and separation.

By integrating the insights gained from MD simulations with experimental data from studies using Toluene-4-¹³C, researchers can develop a more complete and dynamic understanding of the interactions that govern the behavior of toluene in complex chemical and biological systems.

Future Perspectives and Emerging Research Avenues for Toluene 4 13c

Development of Advanced Synthetic Methodologies for Multi-Labeled Toluene (B28343) Variants

The synthesis of isotopically labeled compounds, particularly those with multiple labels, presents a significant challenge that chemists are actively addressing. The development of advanced synthetic methodologies for producing multi-labeled toluene variants, including Toluene-4-¹³C, is crucial for expanding their application in mechanistic studies. Current research efforts are exploring novel strategies to introduce multiple ¹³C atoms into the toluene scaffold with high efficiency and regioselectivity.

One promising approach involves the use of ¹³C-labeled starting materials in well-established organic reactions. For instance, multi-gram quantities of N-methyl-¹³C-N-nitroso-p-toluenesulfonamide have been prepared using inexpensive ¹³C-labeled methanol (B129727) as the label source. While this example labels a substituent group, similar principles can be applied to the synthesis of the toluene ring itself. Strategies for synthesizing uniformly ¹³C-labeled polycyclic aromatic hydrocarbons often utilize ¹³C-labeled precursors in multi-step syntheses, which could be adapted for the synthesis of multi-¹³C toluene.

Future methodologies may involve the development of novel catalytic systems that can facilitate the direct and selective incorporation of ¹³C from simple, readily available sources like ¹³CO or ¹³CO₂ into the aromatic ring of toluene or its precursors. Such advancements would significantly reduce the cost and complexity of synthesizing multi-labeled toluene variants, making them more accessible for a wider range of research applications.

Integration of Toluene-4-¹³C in Multidisciplinary Research Platforms

The unique spectroscopic properties of Toluene-4-¹³C make it an ideal tracer for integration into a variety of multidisciplinary research platforms, from environmental science to materials chemistry and toxicology.

In environmental research, ¹³C-labeled toluene has been instrumental in studying the biodegradation of aromatic hydrocarbons in contaminated aquifers. By using Toluene-¹³C as a tracer, scientists can track the metabolic pathways of microorganisms as they break down the pollutant, providing crucial data for developing bioremediation strategies. Future research will likely involve more complex studies using Toluene-4-¹³C to investigate the fate of toluene in different environmental compartments and under various conditions, contributing to more accurate environmental risk assessments.

In the field of polymer chemistry, understanding the interactions between polymers and solvents is critical for controlling the properties of the resulting materials. Toluene is a common solvent in polymer synthesis and processing. By using Toluene-4-¹³C, researchers can employ techniques like NMR spectroscopy to probe the specific interactions between the solvent and the polymer chains. This can provide insights into polymer conformation and dynamics in solution, aiding in the design of new polymers with tailored properties.

Toxicology is another area where Toluene-4-¹³C can provide valuable insights. Toluene is a widely used industrial solvent with known neurotoxic effects. By administering Toluene-4-¹³C in toxicological studies, researchers can trace its metabolic fate in organisms and identify the specific metabolic products responsible for its toxicity. This information is invaluable for understanding the mechanisms of toluene toxicity and for developing strategies to mitigate its harmful effects.

Expanding Application in In-Situ Spectroscopic Techniques for Reaction Monitoring

The ability to monitor chemical reactions in real-time is a cornerstone of modern chemical research. In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, provide a window into the dynamic processes occurring during a reaction. The incorporation of ¹³C labels, as in Toluene-4-¹³C, can significantly enhance the utility of these techniques for reaction monitoring.

The distinct chemical shift of the ¹³C nucleus in NMR spectroscopy allows for the unambiguous tracking of the labeled carbon atom throughout a reaction. When Toluene-4-¹³C is used as a reactant or a solvent, ¹³C NMR can be employed to follow the transformation of the labeled position, providing detailed mechanistic information. For example, in Friedel-Crafts acylation reactions where toluene is a substrate, using Toluene-4-¹³C would allow researchers to precisely follow the fate of the carbon at the para position, confirming the regioselectivity of the reaction and identifying any potential side products in real-time.

Similarly, in catalytic processes such as the catalytic reforming of toluene to produce benzene (B151609) and other aromatics, Toluene-4-¹³C can serve as a tracer to elucidate the complex reaction network. By monitoring the distribution of the ¹³C label in the products using in-situ spectroscopy, researchers can gain a deeper understanding of the catalytic mechanism, which is essential for the development of more efficient and selective catalysts.

Q & A

Q. How is Toluene-4-13C synthesized, and what isotopic purity considerations are critical for experimental validity?

this compound is typically synthesized via isotopic enrichment using precursors like benzene-13C or methyl iodide-13C. Key considerations include:

  • Reaction conditions : Temperature, catalysts (e.g., Friedel-Crafts alkylation), and solvent selection to minimize isotopic dilution .
  • Purity validation : Use NMR (¹³C) and mass spectrometry to confirm >99% isotopic purity. Contamination from natural-abundance toluene must be excluded .

Q. Table 1: Common Synthesis Methods and Purity Metrics

MethodIsotopic PrecursorPurity (%)Validation Technique
Friedel-Crafts AlkylationMethyl iodide-13C99.5GC-MS, NMR
Catalytic HydrogenationBenzene-13C98.8LC-HRMS

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

  • GC-MS : Ideal for volatile matrices; detection limit ~0.1 ppm.
  • LC-HRMS : Suitable for non-volatile or thermally labile samples; detection limit ~1 ppb .
  • Isotope Ratio Mass Spectrometry (IRMS) : Critical for distinguishing ¹³C-labeled compounds from natural abundance .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic isotope effect (KIE) data when using this compound in mechanistic studies?

Contradictions often arise from competing reaction pathways or solvent effects. Mitigation strategies include:

  • Control experiments : Compare KIE in deuterated vs. non-deuterated solvents to isolate solvent isotopic effects .
  • Computational modeling : Use DFT calculations to predict dominant pathways and validate experimental KIE trends .

Q. What methodological challenges arise when integrating this compound into metabolic flux analysis (MFA) in biological systems?

  • Isotopic scrambling : Ensure metabolic pathways do not redistribute the ¹³C label to adjacent carbons.
  • Data normalization : Correct for natural abundance ¹³C in biomass using baseline controls .

Methodological Considerations

Q. How should researchers design experiments to control variables when studying this compound’s environmental degradation?

  • Variable isolation : Use controlled microcosms to separate biotic (microbial activity) and abiotic (UV exposure) factors.
  • Sampling frequency : Collect data at intervals aligned with degradation half-lives (e.g., hourly for aerobic conditions) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Ventilation : Use fume hoods for synthesis and handling due to toluene’s volatility.
  • Waste disposal : Segregate ¹³C-labeled waste to avoid cross-contamination in isotope tracing studies .

Data Analysis & Reproducibility

Q. How can statistical methods improve the reliability of this compound tracer studies?

  • Error propagation : Apply Monte Carlo simulations to quantify uncertainties in isotopic enrichment ratios.
  • Replication : Conduct triplicate experiments and report standard deviations to validate reproducibility .

Q. Table 2: Common Statistical Tools for Isotopic Data

ToolApplicationReference
ANOVAComparing degradation rates
Principal Component Analysis (PCA)Identifying metabolic clusters

Q. What strategies address discrepancies between experimental and computational data in this compound reaction mechanisms?

  • Parameter refinement : Adjust computational models (e.g., transition state energies) using experimental activation barriers.
  • Cross-validation : Compare results across multiple software platforms (e.g., Gaussian vs. ORCA) .

Literature & Experimental Reproducibility

Q. How can researchers ensure accurate replication of this compound experiments from primary literature?

  • Detailed protocols : Extract exact solvent ratios, catalyst loadings, and purification steps from supplementary materials.
  • Instrument calibration : Replicate NMR/MS settings (e.g., acquisition time, resolution) to match original conditions .

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Toluene-4-13C

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